molecular formula C15H14N4O3S B2862184 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide CAS No. 868980-45-4

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2862184
CAS No.: 868980-45-4
M. Wt: 330.36
InChI Key: LEUITBHDHWHHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide (CAS 868980-45-4) is a synthetic small molecule of significant interest in medicinal chemistry, featuring a privileged imidazo[2,1-b]thiazole scaffold linked to a 4-methyl-3-nitrobenzamide moiety . This compound has demonstrated promising in vitro antitubercular activity by specifically disrupting the pantothenate biosynthesis pathway, thereby inhibiting the growth of Mycobacterium tuberculosis H37Ra . Furthermore, the imidazo[2,1-b]thiazole core is a recognized structure in anticancer research, with related derivatives exhibiting cytotoxicity against various human cancer cell lines, including mesothelioma, ovarian, colon, and lung cancer, by mechanisms such as the inhibition of focal adhesion kinase (FAK) phosphorylation . The nitro group on the benzamide ring enhances potential electrophilic interactions with biological targets, while the methyl substituent can influence the compound's lipophilicity and metabolic stability . This product is intended for research purposes such as investigating novel antimicrobial agents, exploring kinase inhibition in oncology, and conducting structure-activity relationship (SAR) studies. It is supplied for Research Use Only and is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-10-2-3-11(8-13(10)19(21)22)14(20)16-5-4-12-9-18-6-7-23-15(18)17-12/h2-3,6-9H,4-5H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUITBHDHWHHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities. The molecular formula for this compound is C13H14N4O2S, and it has a molecular weight of 286.34 g/mol.

Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit various biological activities, including:

  • Antitumor Activity : These compounds have been shown to inhibit the phosphorylation of focal adhesion kinase (FAK), which is implicated in cancer progression. For instance, studies have demonstrated that certain imidazo[2,1-b]thiazole derivatives can significantly reduce cell viability in pancreatic cancer cell lines by targeting FAK pathways .
  • Antiviral Effects : Some derivatives have shown inhibitory activity against viral replication in specific cellular systems, indicating potential use in antiviral therapies .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line/Model IC50 Value (µM) Mechanism
AntitumorMesoII (mesothelioma)0.59 - 2.81Inhibition of phospho-FAK
AntiviralUT7/EpoS1 (B19V model)Not specifiedInhibition of viral replication
CytotoxicitySTO (mesothelioma)Not specifiedInduction of apoptosis

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a series of imidazo[2,1-b]thiazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against mesothelioma cell lines. The mechanism was linked to the inhibition of FAK phosphorylation, enhancing the efficacy of gemcitabine treatment by modulating the expression of the human equilibrative nucleoside transporter-1 (hENT-1) .

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, derivatives similar to this compound were tested against B19V replication in myeloblastoid cell lines. The findings suggested that these compounds could selectively inhibit viral replication without adversely affecting host cell viability .

Comparison with Similar Compounds

Core Heterocycle Variations

The imidazo[2,1-b]thiazole core is shared across several analogues, but substituents and appended functional groups vary significantly:

Compound Name Core Structure Key Substituents
N-(2-(Imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide Imidazo[2,1-b]thiazole Ethyl-linked 4-methyl-3-nitrobenzamide
5f Imidazo[2,1-b]thiazole 4-Chlorophenyl at C6; acetamide-linked 6-chloropyridinyl
SRT1720 Imidazo[2,1-b][1,3]thiazole Piperazine-methyl-quinoxaline carboxamide
3 (from ) Imidazo[2,1-b]-1,3,4-thiadiazole 4-Fluoro-3-nitrophenyl and 4-methoxyphenyl

Key Differences :

  • SRT1720 incorporates a piperazine-methyl-quinoxaline group, enabling potent SIRT1 activation via NAD+-dependent mechanisms . In contrast, the nitrobenzamide group in the target compound may favor interactions with redox-sensitive targets.

Substituent Effects on Physicochemical Properties

Substituents critically influence solubility, melting points, and bioavailability:

Compound Name Melting Point (°C) Yield (%) Key Substituent Effects
5f 215–217 72 Chlorophenyl enhances lipophilicity; chloropyridinyl may improve target binding.
5g 211–213 74 Fluoropyridinyl increases electronegativity, potentially enhancing H-bonding.
5h 108–110 81 Methoxyphenyl improves solubility but may reduce metabolic stability.
Target Compound Not reported Not reported Nitro group may confer oxidative reactivity; methyl group balances lipophilicity.

Analysis :

  • The nitro group in the target compound is unique among the listed analogues, likely increasing electrophilicity and redox activity compared to chloro or methoxy substituents .

Key Insights :

  • 5l demonstrates that imidazo[2,1-b]thiazole-acetamide derivatives exhibit strong cytotoxicity, likely via VEGFR2 inhibition . The target compound’s nitro group may similarly enhance kinase inhibition.
  • SRT1720 highlights the scaffold’s versatility in targeting NAD+-dependent enzymes, suggesting the nitrobenzamide group could be optimized for similar pathways .

Comparison with Analogues :

  • 5a-d () use bromophenyl precursors, whereas the target compound requires nitrobenzoyl chloride for acylation.
  • Compound 3 () employs thiadiazole-amine condensation, a divergent pathway due to core heterogeneity .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for synthesizing N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the imidazo[2,1-b]thiazole core via cyclization reactions, followed by functionalization of the ethyl linker and coupling with the 4-methyl-3-nitrobenzamide moiety .
  • Key conditions : Optimize temperature (e.g., 80–120°C for cyclization), solvent selection (e.g., DMF or dichloromethane for coupling), and catalysts (e.g., triethylamine for amide bond formation) to improve yields .
  • Purification : Use column chromatography or recrystallization to isolate the final product, ensuring ≥95% purity as confirmed by HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Employ 1^1H and 13^{13}C NMR to confirm regiochemistry of the imidazo[2,1-b]thiazole ring and substitution patterns on the benzamide group .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) and detect by-products using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., ovarian, colon) using MTT assays to determine IC50_{50} values .
  • Anti-inflammatory activity : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria and fungi using broth microdilution assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability in large-scale synthesis?

  • Solvent-free approaches : Explore Friedel-Crafts acylation using Eaton’s reagent (P2_2O5_5/MeSO3_3H) to reduce solvent waste and enhance reaction efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining high yields (>80%) .
  • Flow chemistry : Implement continuous-flow systems for hazardous intermediates (e.g., nitrobenzamide derivatives) to improve safety and reproducibility .

Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS to identify absorption/metabolism issues .
  • Metabolite identification : Use tandem MS to detect active/inactive metabolites and correlate with efficacy .
  • Structural analogs : Synthesize derivatives (e.g., halogen-substituted benzamides) to enhance metabolic stability while retaining target affinity .

Q. What strategies are effective for elucidating the mechanism of action against kinase targets like EGFR?

  • X-ray crystallography : Co-crystallize the compound with EGFR kinase domain to identify binding interactions (e.g., hydrogen bonds with catalytic lysine) .
  • Kinase profiling : Screen against a panel of 100+ kinases to assess selectivity using competitive binding assays (e.g., ATP-Glo™) .
  • Cellular pathway analysis : Perform RNA sequencing or phosphoproteomics to map downstream signaling effects (e.g., ERK/AKT inhibition) .

Q. What computational methods are recommended for predicting off-target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with potential off-targets (e.g., cytochrome P450 enzymes) .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify weak interactions .
  • QSAR modeling : Develop quantitative structure-activity relationship models to prioritize derivatives with reduced toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.